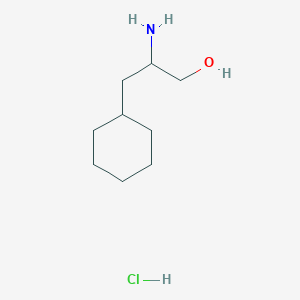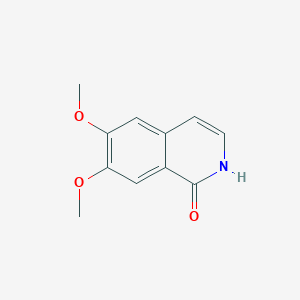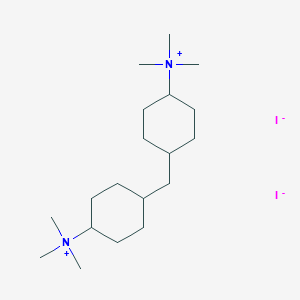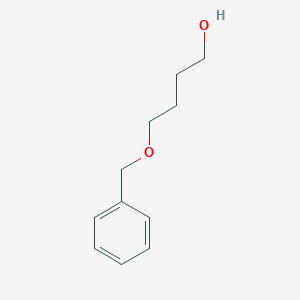
3-Methylbuta-1,3-dien-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbuta-1,3-dien-2-yl acetate, also known as isopentenyl acetate, is a naturally occurring organic compound that is widely used in scientific research. It is a colorless liquid with a sweet, fruity odor and is commonly found in fruits such as apples, bananas, and oranges. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-Methylbuta-1,3-dien-2-yl acetate is not fully understood, but it is believed to act as a signaling molecule in various biological processes. It is thought to activate certain enzymes involved in the biosynthesis of isoprenoids, which are important molecules in various cellular processes.
Effets Biochimiques Et Physiologiques
3-Methylbuta-1,3-dien-2-yl acetate has various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, it has been shown to have a positive effect on the immune system by increasing the production of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methylbuta-1,3-dien-2-yl acetate in lab experiments is its availability and low cost. It is also relatively stable and can be stored for long periods of time. However, one limitation is its volatility, which can make it difficult to handle in certain experiments. Additionally, its odor can interfere with certain assays and experiments.
Orientations Futures
There are numerous future directions for research involving 3-Methylbuta-1,3-dien-2-yl acetate. One area of interest is its potential use as a therapeutic agent in various diseases, including cancer and cardiovascular disease. Additionally, research is needed to further understand its mechanism of action and its effects on various cellular processes. Finally, there is a need for the development of more efficient and sustainable methods of synthesizing this compound.
Méthodes De Synthèse
The synthesis of 3-Methylbuta-1,3-dien-2-yl acetate can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common methods of synthesizing this compound is through the condensation of isopentenol and acetic acid.
Applications De Recherche Scientifique
3-Methylbuta-1,3-dien-2-yl acetate is widely used in scientific research due to its various applications in different fields. In biochemistry, it is used as a precursor for the biosynthesis of isoprenoids, which are important molecules involved in various biological processes, including cell signaling, membrane structure, and hormone synthesis. In molecular biology, it is used as a substrate for the enzymatic synthesis of 3-Methylbuta-1,3-dien-2-yl acetateated tRNAs, which are essential for protein synthesis. In pharmacology, it is used as a flavoring agent and as a fragrance in perfumes and cosmetics.
Propriétés
Numéro CAS |
16824-14-9 |
|---|---|
Nom du produit |
3-Methylbuta-1,3-dien-2-yl acetate |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
3-methylbuta-1,3-dien-2-yl acetate |
InChI |
InChI=1S/C7H10O2/c1-5(2)6(3)9-7(4)8/h1,3H2,2,4H3 |
Clé InChI |
IPFWQVCMDDZCMA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=C)OC(=O)C |
SMILES canonique |
CC(=C)C(=C)OC(=O)C |
Autres numéros CAS |
16824-14-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



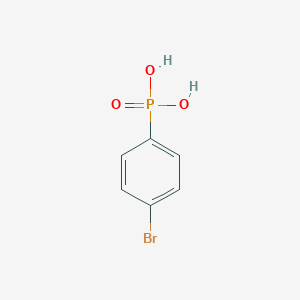
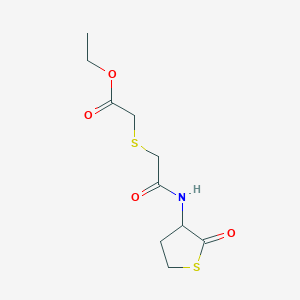
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
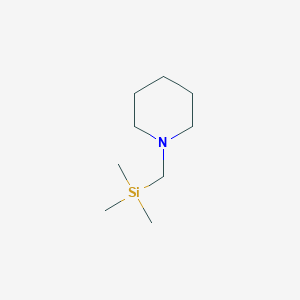
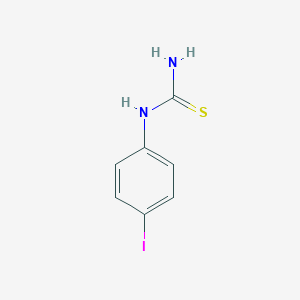
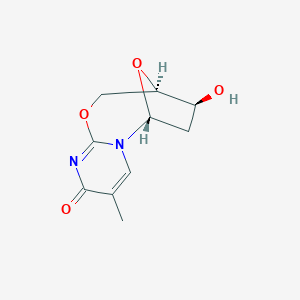
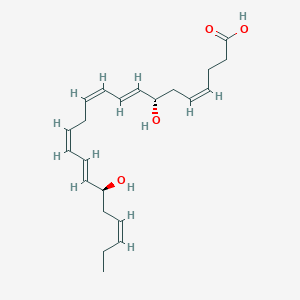
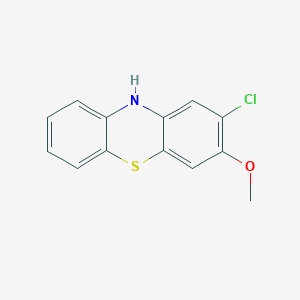
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
